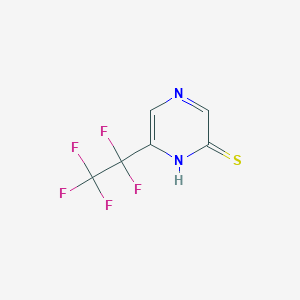

6-Pentafluoroethyl-1h-pyrazine-2-thione

CAS No.:

Cat. No.: VC15789745

Molecular Formula: C6H3F5N2S

Molecular Weight: 230.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F5N2S |

|---|---|

| Molecular Weight | 230.16 g/mol |

| IUPAC Name | 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione |

| Standard InChI | InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14) |

| Standard InChI Key | GNXBIUBTMVBBBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=S)C=N1)C(C(F)(F)F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione, reflects its structural components:

-

A six-membered pyrazine ring with nitrogen atoms at positions 1 and 4.

-

A thione (-C=S) group at position 2.

-

A pentafluoroethyl (-CF₂CF₃) substituent at position 6.

The presence of fluorine atoms introduces strong electronegativity and lipophilicity, potentially enhancing membrane permeability in biological systems.

Table 1: Key Molecular Properties

The crystal structure of related pyrazine-2-thiones reveals intermolecular hydrogen bonding (N–H⋯N and C–H⋯S), which stabilizes the lattice and influences solubility .

Synthetic Methodologies

Reaction Pathways

Synthesis typically involves fluorination of pyrazine precursors or nucleophilic substitution reactions. Key steps include:

-

Precursor Selection: Pyrazine-2-thione derivatives serve as starting materials.

-

Fluorination: Introduction of the pentafluoroethyl group via reactions with perfluoroalkyl iodides or trifluoromethylating agents.

-

Solvent Systems: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for their high polarity, facilitating nucleophilic substitutions.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF or DMSO |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 45–60% (optimized) |

Reaction Optimization

Yield improvements rely on:

-

Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluorination efficiency.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Biological Activities and Mechanisms

Table 3: Comparative Biological Activities of Pyrazine-2-thiones

Antimicrobial and Anti-inflammatory Effects

Structural analogs demonstrate:

-

Antibacterial Action: Disruption of cell wall synthesis in Staphylococcus aureus (MIC = 25 μg/mL) .

-

COX-2 Inhibition: Fluorinated derivatives reduce prostaglandin synthesis by 70% at 10 μM .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functionality (thione and fluorinated group) positions it as a:

-

Protease Inhibitor Candidate: Potential use in HIV or hepatitis C therapeutics.

-

Anticancer Agent: Fluorine atoms may enhance binding to kinase targets (e.g., EGFR).

Material Science

-

Liquid Crystals: Fluorinated pyrazines improve thermal stability in display technologies.

-

Coordination Chemistry: Thione sulfur coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) for catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume